

An In-depth Technical Guide to 2-Pyridin-2-ylacetic Acid Hydrochloride

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Compound of Interest

Compound Name: 2-pyridin-2-ylacetic acid;hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-pyridin-2-ylacetic acid hydrochloride, a compound of significant interest in pharmaceutical research. Primarily known as the main metabolite of the drug betahistine, its quantification is crucial for pharmacokinetic studies. This document details its chemical structure, physicochemical properties, synthesis, and spectral analysis. Furthermore, it includes detailed experimental protocols for its analysis and discusses its known biological relevance.

Chemical Structure and Identification

2-Pyridin-2-ylacetic acid hydrochloride is a heterocyclic aromatic carboxylic acid. The hydrochloride salt enhances its stability and solubility in aqueous solutions.

Chemical Structure:

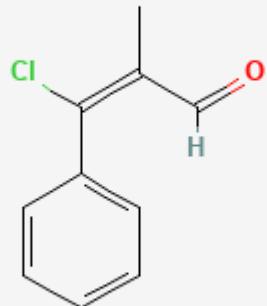


Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(pyridin-2-yl)acetic acid;hydrochloride
CAS Number	16179-97-8 [1]
PubChem CID	643939
Molecular Formula	C ₇ H ₈ CINO ₂ [1]
Molecular Weight	173.60 g/mol [1]
Canonical SMILES	C1=CC=NC(=C1)CC(=O)O.Cl [2]
InChI	InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H [3]
InChIKey	MQVISALTZUNQSK-UHFFFAOYSA-N [3]

Physicochemical Properties

Understanding the physicochemical properties of 2-pyridin-2-ylacetic acid hydrochloride is essential for its handling, formulation, and analytical method development.

Table 2: Physicochemical Data

Property	Value
Appearance	White to off-white crystalline powder[1]
Melting Point	135-138 °C (decomposes)
Solubility	Soluble in water
pKa	(Data not readily available)

Synthesis

Several synthetic routes for 2-pyridin-2-ylacetic acid have been reported. A common method involves the hydrolysis of a nitrile precursor. The final step is the formation of the hydrochloride salt.

Experimental Protocol: Synthesis via Hydrolysis of 2-Cyanomethylpyridine

This protocol outlines a general procedure for the synthesis of 2-pyridin-2-ylacetic acid, which can then be converted to its hydrochloride salt.

Materials:

- 2-Cyanomethylpyridine
- Concentrated Hydrochloric Acid
- Sodium Hydroxide (for neutralization)
- Diethyl ether (for extraction)
- Anhydrous Magnesium Sulfate (for drying)

Procedure:

- Hydrolysis: 2-Cyanomethylpyridine is refluxed with concentrated hydrochloric acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with a solution of sodium hydroxide to precipitate the free acid.
- Extraction: The aqueous layer is extracted with diethyl ether.
- Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2-pyridin-2-ylacetic acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system.
- Hydrochloride Salt Formation: The purified 2-pyridin-2-ylacetic acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt precipitates out and can be collected by filtration and dried.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may need to be optimized for specific applications.

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and confirmation of 2-pyridin-2-ylacetic acid hydrochloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	d	1H	H6 (Pyridine)
~7.8	t	1H	H4 (Pyridine)
~7.4	d	1H	H3 (Pyridine)
~7.3	t	1H	H5 (Pyridine)
~3.8	s	2H	-CH ₂ -

Note: Predicted chemical shifts in D₂O. Actual values may vary based on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insights into their chemical environment.

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~175	C=O (Carboxylic acid)
~155	C2 (Pyridine)
~149	C6 (Pyridine)
~138	C4 (Pyridine)
~125	C5 (Pyridine)
~123	C3 (Pyridine)
~43	-CH ₂ -

Note: Predicted chemical shifts in D₂O. Actual values may vary based on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400	Broad	O-H stretch (Carboxylic acid)
~3000	Medium	C-H stretch (Aromatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470, ~1430	Medium	C=C and C=N stretch (Pyridine ring)
~1300	Medium	O-H bend (Carboxylic acid)
~900-650	Strong	C-H out-of-plane bend (Aromatic)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 2-pyridin-2-ylacetic acid typically involves the loss of the carboxylic acid group.[\[4\]](#)

Table 6: Expected Mass Spectrometry Fragments

m/z	Fragment
138.055	[M+H] ⁺ (of free acid)
92.049	[M+H - COOH] ⁺

Biological Relevance and Applications

Metabolite of Betahistine

The primary significance of 2-pyridin-2-ylacetic acid in drug development is its role as the major, pharmacologically inactive metabolite of betahistine.^[1] Betahistine is a drug used to treat Ménière's disease and vertigo.^[5] It undergoes rapid and extensive metabolism, making the parent drug difficult to detect in plasma.^{[6][7]} Therefore, the quantification of 2-pyridin-2-ylacetic acid serves as a reliable surrogate for assessing the pharmacokinetics of betahistine.^{[6][7][8][9][10]}

Potential Biological Activities

While 2-pyridin-2-ylacetic acid is generally considered pharmacologically inactive, some studies on related pyridine derivatives suggest potential biological activities.^{[11][12][13]} For instance, some derivatives of 2-pyridylacetic acid have been investigated for their potential as therapeutic agents for peptic ulcers due to their gastric mucosa protecting and gastric acid secretion inhibiting effects.^[14] One study also noted that 2-pyridylacetic acid exhibited inhibitory activity against α -amylase and carboxypeptidase A in a botanical context.^[1] However, extensive research on the direct pharmacological effects of 2-pyridin-2-ylacetic acid in mammalian systems is lacking.

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of 2-pyridin-2-ylacetic acid in human plasma.^{[6][7][8][9][10]}

Materials and Reagents:

- 2-Pyridin-2-ylacetic acid hydrochloride (analytical standard)
- Deuterated 2-pyridin-2-ylacetic acid (internal standard, IS)
- Human plasma (K₂EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid

- Ammonium trifluoroacetate
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- Analytical column (e.g., ACE CN, 5 μ m, 50 x 4.6 mm)

Procedure:

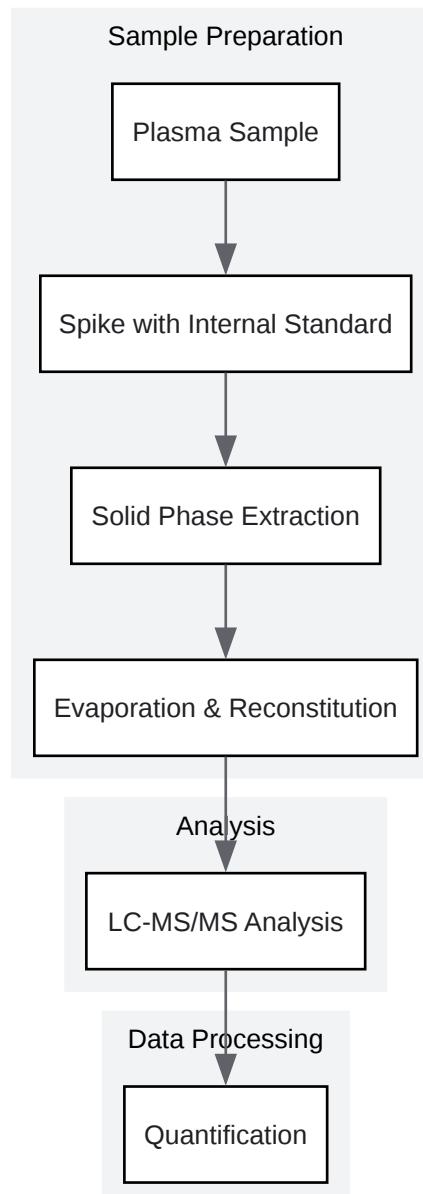
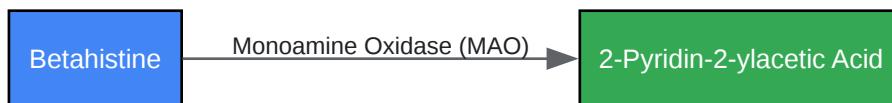
- Sample Preparation (Solid Phase Extraction):
 - To 100 μ L of plasma, add the internal standard solution.
 - Condition the SPE cartridge with methanol followed by water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge with an appropriate solvent to remove interferences.
 - Elute the analyte and internal standard with a suitable elution solvent.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Mobile Phase A: 0.7% v/v formic acid in 0.5 mM ammonium trifluoroacetate in water
 - Mobile Phase B: Acetonitrile:Methanol (90:10 v/v)
 - Gradient Elution: A suitable gradient program to achieve chromatographic separation.
 - Flow Rate: 0.5 mL/min
 - Injection Volume: 10 μ L
 - Mass Spectrometer: Operated in positive ion mode with electrospray ionization (ESI).

- MRM Transitions:
 - 2-Pyridin-2-ylacetic acid: m/z 138.1 → 92.0[8][9]
 - Internal Standard (d₄-2-pyridin-2-ylacetic acid): m/z 142.1 → 96.1[8][9]
- Quantification:
 - A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
 - The concentration of 2-pyridin-2-ylacetic acid in the plasma samples is determined from the calibration curve.

Logical Relationships and Workflows

Metabolism of Betahistine

The following diagram illustrates the metabolic pathway of betahistine to 2-pyridin-2-ylacetic acid.

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